CELLOBIOSE OCTANONANOATE
Description
CELLOBIOSE OCTANONANOATE is a chemically modified derivative of cellobiose, a disaccharide (C₁₂H₂₂O₁₁) produced via cellulose hydrolysis . It is synthesized by esterifying cellobiose with octanoic and nonanoic acids, resulting in a lipophilic compound. This modification grants the molecule unique functional properties, making it a versatile ingredient in cosmetic formulations.
Properties
CAS No. |
172585-66-9 |
|---|---|
Molecular Formula |
C84H150O19 |
Molecular Weight |
1464.0784 |
Synonyms |
CELLOBIOSE OCTANONANOATE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs: Cellobiose and Cellodextrins
Table 1: Structural and Functional Comparison
Key Differences:
- Lipophilicity: CELLOBIOSE OCTANONANOATE’s esterification enhances its compatibility with oil-based formulations, unlike hydrophilic cellobiose and cellodextrins .
- Biological Roles: Native cellobiose and cellodextrins act as microbial energy sources or plant defense signals, while CELLOBIOSE OCTANONANOATE is tailored for industrial cosmetics .
Functional Analogs: Carbohydrate-Based Thickeners
Advantages of CELLOBIOSE OCTANONANOATE:
Metabolic and Industrial Context
- Microbial Utilization: Native cellobiose is metabolized by microbes (e.g., R. albus, K. marxianus) via hydrolysis or phosphorolysis, yielding glucose for ethanol production or enzyme synthesis . CELLOBIOSE OCTANONANOATE’s esterified structure likely resists enzymatic degradation, limiting its role in biotechnology but enhancing stability in cosmetics.
- Isotope Fractionation: Studies on P. fluorescens show significant δ¹³C depletion during cellobiose metabolism, a process irrelevant to CELLOBIOSE OCTANONANOATE due to its synthetic nature .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing cellobiose octanonanoate with high yield and purity?
- Methodological Answer : Synthesis typically involves esterification of cellobiose with octanoic/nonanoic acid derivatives. Use acid catalysts (e.g., H₂SO₄) or enzymatic methods (lipases) under anhydrous conditions. Optimize molar ratios (e.g., 1:8 cellobiose:acyl donor) and reaction temperatures (60–80°C). Purify via column chromatography or recrystallization, and validate purity using HPLC or NMR .
Q. Which analytical techniques are most effective for characterizing the structural integrity of cellobiose octanonanoate?
- Methodological Answer : Combine FT-IR to confirm ester bond formation (C=O stretch at ~1740 cm⁻¹), NMR (¹H/¹³C) to resolve acyl substitution patterns, and ESI-MS for molecular weight validation. For crystallinity analysis, employ XRD ; for thermal stability, use TGA/DSC .
Q. How can enzymatic hydrolysis of cellobiose octanonanoate be systematically studied?
- Methodological Answer : Use cellulases (e.g., Trichoderma reesei enzymes) in buffered solutions (pH 4.8–5.5) at 50°C. Monitor hydrolysis via reducing sugar assays (e.g., DNS method) and HPLC for product identification. Control for substrate solubility by adding surfactants (e.g., Tween-80) .
Advanced Research Questions
Q. How do molecular dynamics (MD) simulations elucidate interactions between cellobiose octanonanoate and enzymes?
- Methodological Answer : Perform 50-ns MD simulations with force fields (e.g., CHARMM36) to analyze hydrogen bonding (cutoff: 3.5 Å, angle >60°) and interaction energies. Focus on acyl chain flexibility and steric hindrance effects on enzyme binding. Compare processive vs. nonprocessive enzyme behaviors using trajectory clustering .
Q. What experimental designs resolve contradictions in reported catalytic efficiencies for cellobiose octanonanoate hydrogenation?
- Methodological Answer : Standardize reaction conditions (e.g., H₂ pressure: 10–50 bar, Ru/C catalyst loading: 1–5 wt%). Use kinetic modeling (e.g., pseudo-first-order kinetics) to isolate rate-limiting steps (hydrolysis vs. hydrogenation). Validate via in-situ FT-IR or GC-MS to track intermediates .
Q. How can biodegradation pathways of cellobiose octanonanoate be mapped in microbial consortia?
- Methodological Answer : Conduct metagenomic sequencing of cellulose-degrading communities (e.g., Clostridium spp.) exposed to the compound. Pair with proteomics to identify expressed esterases/cellulases and LC-MS/MS to detect metabolic intermediates (e.g., short-chain fatty acids) .
Methodological Considerations for Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response relationships in cellobiose octanonanoate toxicity assays?
- Methodological Answer : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values. Ensure replicates (n ≥ 3) and control for solvent effects (e.g., DMSO) .
Q. How can isotopic labeling (e.g., ¹³C) clarify metabolic fate in cellobiose octanonanoate studies?
- Methodological Answer : Synthesize ¹³C-labeled derivatives via esterification with isotopically enriched acyl donors. Track incorporation into microbial biomass using NMR or GC-IRMS . Compare isotopic enrichment ratios to establish carbon flux pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
